The compound 7-Methylindan-4-ol, while not directly studied in the provided papers, is related to a class of compounds that exhibit a range of biological activities. The papers provided discuss various indazole and indole derivatives, which are structurally related to indan compounds and share some common features in their chemical behavior and potential applications. These compounds have been the subject of extensive research due to their diverse pharmacological properties, including anticancer, enzyme inhibition, and neuroprotective effects.
One of the papers describes an improved method for synthesizing ICI 118,551. [] This method focuses on obtaining the key epoxide intermediate, erythro (±)-3-Isopropylamino-1-(7-methylindan-4-yloxy)butan-2-ol (compound 7 in the paper). The approach involves using a bromohydrin precursor to synthesize the epoxide. This method results in a mixture of erythro and threo isomers of the epoxide, which are then separated using flash chromatography. This improved method provides a more efficient alternative to the previously used method of separating precursor alkene isomers by fractional crystallization. []
The molecular mechanisms of action for these compounds vary depending on their structure and target. For instance, 7-Methylguanine (7-MG) has been shown to inhibit the DNA repair enzyme poly(ADP-ribose) polymerase 1 (PARP-1), which is a potential target for anticancer drugs. The inhibition mechanism involves competition with the substrate NAD+ and binding in the PARP-1 active site through hydrogen bonds and nonpolar interactions, leading to the suppression of DNA-dependent PARP-1 automodification and trapping of PARP-1 on nucleosomes1.
Another study on 7-nitroindazole (7-NI) demonstrates its role as an inhibitor of brain nitric oxide synthase (NOS), which is involved in cerebral vasodilatation in response to N-methyl-D-aspartate (NMDA). The inhibition of NOS by 7-NI reduces the production of nitric oxide (NO), thereby attenuating vasodilatation and the convulsive effects of cocaine45.
The anticancer potential of these compounds is highlighted in several studies. The PARP-1 inhibitor 7-MG is considered a promising anticancer drug candidate due to its ability to prevent the removal of genotoxic DNA lesions1. Similarly, a series of 4-aryl-4H-chromenes, including those with a methyl group at the 7-position of the pyrrole ring, have been identified as potent apoptosis inducers and inhibitors of cell growth, with potential applications as novel anticancer agents3.
Compounds derived from 7-acyl-(2H)-1,4-benzoxazin-3-(4H)-one have been evaluated for their lipid-lowering actions in animal models. These compounds exhibit hypocholesterolemic and hypotriglyceridemic activities, which could be beneficial in the treatment of hyperlipidemia2.
The neuroprotective effects of 7-NI are evident in its ability to inhibit brain NOS and attenuate cocaine kindling, a process of increased sensitivity to the convulsive effects of cocaine. This suggests a role for NOS inhibitors in the treatment of drug addiction and associated neurological disorders5.
Indazole derivatives have been studied for their inhibitory effects against α-glucosidase, an enzyme target for antidiabetic drugs. These compounds have shown significant inhibition of α-glucosidase activity and possess antioxidant potential, which could be useful in the management of diabetes and oxidative stress-related conditions6.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4